molecular formula C19H15Cl3N2O5S B611702 Vonafexor CAS No. 1192171-69-9

Vonafexor

Cat. No. B611702
M. Wt: 489.748
InChI Key: XLGQSYUNOIJBNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vonafexor, also known as EYP001, is a synthetic non-steroidal, non-bile acid NR1H4 agonist . It activates FXR (Farnesoid X receptor) with a high selectivity compared to other nuclear receptors and does not display any activity on bile acid receptor TGR5 . This small molecule has a different structure compared to other FXR agonists and induces a differential set of target genes based on ligand binding patterns .


Molecular Structure Analysis

Vonafexor has a unique structure compared to other FXR agonists . The molecular formula of Vonafexor is C19H15Cl3N2O5S . The exact mass is 487.98 and the molecular weight is 489.76 .


Physical And Chemical Properties Analysis

The physical and chemical properties of Vonafexor include a molecular weight of 489.76 and a molecular formula of C19H15Cl3N2O5S .

Scientific Research Applications

Farnesoid X Receptor Agonist in Hepatitis B Treatment

Vonafexor, as a Farnesoid X receptor (FXR) agonist, has been explored for its potential in treating chronic hepatitis B (CHB). A study by Erken et al. (2021) investigated its safety and anti-viral effects in CHB patients. The research indicated that Vonafexor was generally well-tolerated and showed a potential decline in HBV markers, suggesting an anti-viral effect. This study provides insight into Vonafexor's potential therapeutic application in viral hepatitis treatment.

Safety And Hazards

Vonafexor is considered toxic and can be a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Vonafexor is currently being advanced in a Phase 2 clinical trial for patients with Alport syndrome . The trial, named “ALPESTRIA-1”, is expected to initiate in the first half of 2024 . The financing from a €39 million Series C will support this Phase 2 study and further profiling of Vonafexor in other kidney diseases, such as Autosomal Dominant Polycystic Kidney Disease (ADPKD) .

properties

IUPAC Name

4-chloro-5-[4-(2,6-dichlorophenyl)sulfonylpiperazin-1-yl]-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl3N2O5S/c20-12-2-1-3-13(21)18(12)30(27,28)24-8-6-23(7-9-24)14-4-5-15-11(17(14)22)10-16(29-15)19(25)26/h1-5,10H,6-9H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGQSYUNOIJBNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C3=C(C=C2)OC(=C3)C(=O)O)Cl)S(=O)(=O)C4=C(C=CC=C4Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl3N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vonafexor

CAS RN

1192171-69-9
Record name Vonafexor
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1192171699
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VONAFEXOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XG6DG6A1UN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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